3'Ome-m7GpppAmpG

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

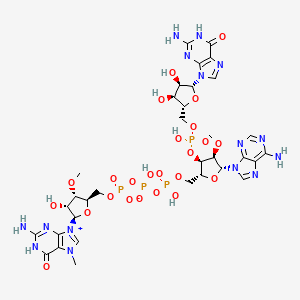

C33H45N15O24P4 |

|---|---|

分子量 |

1159.7 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C33H45N15O24P4/c1-45-10-48(26-16(45)28(53)44-33(36)42-26)30-19(51)20(62-2)12(68-30)5-65-74(56,57)71-76(60,61)72-75(58,59)66-6-13-21(22(63-3)31(69-13)46-8-39-14-23(34)37-7-38-24(14)46)70-73(54,55)64-4-11-17(49)18(50)29(67-11)47-9-40-15-25(47)41-32(35)43-27(15)52/h7-13,17-22,29-31,49-51H,4-6H2,1-3H3,(H11-,34,35,36,37,38,41,42,43,44,52,53,54,55,56,57,58,59,60,61)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |

InChIキー |

QLKZOMAEOBMBOC-RKTALREWSA-N |

異性体SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |

正規SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the 3'Ome-m7GpppAmpG Cap Analog

for Researchers, Scientists, and Drug Development Professionals

The 3'Ome-m7GpppAmpG cap analog, a meticulously engineered trinucleotide, stands at the forefront of mRNA-based technologies, including the development of vaccines and therapeutics. Its unique chemical structure confers significant advantages in the in vitro synthesis of messenger RNA (mRNA), leading to enhanced stability and translational efficiency. This guide provides an in-depth exploration of its properties, relevant quantitative data, experimental protocols, and the cellular pathways in which it functions.

Core Concepts and Chemical Structure

The this compound cap analog, also known as m7(3'OMeG)(5')ppp(5')(2'OMeA)pG, is a synthetic cap structure incorporated at the 5' end of mRNA molecules during in vitro transcription (IVT).[1][] Its structure features a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to a 2'-O-methylated adenosine (Am), which is then linked to a guanosine (G). A critical modification is the presence of a methoxy group at the 3'-hydroxyl position of the 7-methylguanosine.

This 3'-O-methylation is the defining feature of an Anti-Reverse Cap Analog (ARCA).[3][] During IVT, RNA polymerase can mistakenly incorporate a standard cap analog in a reverse orientation, rendering the resulting mRNA untranslatable. The 3'-O-methyl group on this compound sterically hinders the formation of a phosphodiester bond, ensuring that the cap analog is incorporated exclusively in the correct, functional orientation.[3] This leads to a homogenous population of correctly capped mRNA molecules, significantly increasing the yield of translatable mRNA.

Furthermore, the presence of the 2'-O-methylation on the adenosine residue results in a Cap-1 structure. This modification is crucial for therapeutic applications as it helps the mRNA evade the innate immune system of the host cell, which would otherwise recognize the foreign RNA and mount an inflammatory response.

Quantitative Data

The efficacy of a cap analog is determined by several key parameters, including its capping efficiency, binding affinity to the cap-binding protein eIF4E, and the resulting translational efficiency of the capped mRNA. While specific quantitative data for this compound is often embedded within proprietary research, data from closely related analogs and commercial kits provide valuable insights.

| Parameter | Value | Analog | Notes | Source |

| Capping Efficiency | >95% | This compound (CleanCap® Reagent AG (3' OMe)) | Co-transcriptional capping with a proprietary RNA polymerase mix. | |

| Binding Affinity to eIF4E (Kd) | 45.6 nM | m7GpppAmpG | This is a closely related analog lacking the 3'-O-methyl group. The Kd for this compound is expected to be in a similar nanomolar range. | |

| Translational Efficiency | "Significant" / "Superior" | This compound | Consistently reported to have high translational efficiency, leading to robust protein expression. Direct quantitative comparisons are often application-dependent. |

Experimental Protocols

The primary application of this compound is in the co-transcriptional capping of mRNA during in vitro transcription. Below is a representative protocol based on commercially available kits that utilize this cap analog.

Co-transcriptional in vitro Transcription with this compound

This protocol outlines the general steps for synthesizing capped mRNA using a linearized DNA template containing a T7 promoter.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter followed by an AGG or AGA start sequence (1 µg)

-

This compound cap analog solution (e.g., CleanCap® Reagent AG (3' OMe), 100 mM)

-

ATP, CTP, GTP, UTP solutions (100 mM each)

-

T7 RNA Polymerase Mix

-

Reaction Buffer (10X)

-

Nuclease-free water

-

(Optional) DNase I, RNase-free

-

RNA purification kit

Procedure:

-

Reaction Setup: Thaw all reagents on ice. In a nuclease-free microfuge tube, assemble the following reaction mixture at room temperature in the order listed.

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10X Reaction Buffer | 2 µL | 1X |

| ATP (100 mM) | 1.5 µL | 7.5 mM |

| CTP (100 mM) | 1.5 µL | 7.5 mM |

| GTP (100 mM) | 0.6 µL | 3 mM |

| UTP (100 mM) | 1.5 µL | 7.5 mM |

| This compound (100 mM) | 1.2 µL | 6 mM |

| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |

| T7 RNA Polymerase Mix | 2 µL | - |

-

Incubation: Mix the components thoroughly by gentle pipetting. Centrifuge the tube briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2-4 hours.

-

(Optional) DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and buffer components that can interfere with downstream applications.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and a spectrophotometer or fluorometer. The capping efficiency can be determined using specialized techniques such as RNase H digestion followed by PAGE analysis or mass spectrometry.

Signaling Pathways and Experimental Workflows

Cap-Dependent Translation Initiation

The primary function of the 5' cap is to recruit the translational machinery to the mRNA. The this compound cap analog facilitates this process, leading to efficient protein synthesis. The following diagram illustrates the key steps in cap-dependent translation initiation.

Caption: The cap-dependent translation initiation pathway.

Experimental Workflow: From Gene to Protein using this compound

The following diagram outlines a typical experimental workflow for producing a protein of interest using mRNA capped with this compound.

Caption: A typical experimental workflow for protein production using capped mRNA.

Conclusion

The this compound cap analog represents a significant advancement in the field of synthetic mRNA. Its design, which ensures correct orientation during incorporation and results in a Cap-1 structure, directly translates to higher yields of functional mRNA with reduced immunogenicity. For researchers and developers in the fields of vaccines, protein replacement therapies, and gene editing, a thorough understanding of this cap analog's properties and its proper application is essential for the successful development of next-generation mRNA-based products. As research continues, further refinements and novel cap analog structures are anticipated to further enhance the therapeutic potential of synthetic mRNA.

References

An In-depth Technical Guide to the Structure and Function of 3'Ome-m7GpppAmpG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trinucleotide cap analog 3'Ome-m7GpppAmpG, a critical component in the synthesis of high-efficacy messenger RNA (mRNA) for therapeutic and research applications. This document details its chemical structure, biological function, and mechanism of action, and includes quantitative comparisons with other cap analogs, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Structure of this compound

This compound is a chemically synthesized trinucleotide cap analog designed to be incorporated at the 5' end of mRNA during in vitro transcription (IVT). Its structure mimics the natural Cap1 structure found in eukaryotic mRNAs, which is essential for efficient translation and stability.[1][2]

Chemical Name: m7(3'OMeG)(5')ppp(5')(2'OMeA)pG

Molecular Formula: C₃₃H₄₅N₁₅O₂₄P₄

Molecular Weight: 1159.69 g/mol

The structure of this compound consists of three key components linked together:

-

7-methylguanosine (m7G) with a 3'-O-methyl modification: This is the 5'-most nucleotide. The 7-methyl group is crucial for recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation. The 3'-O-methyl group prevents the RNA polymerase from incorporating the cap analog in the incorrect, or reverse, orientation, a common issue with simpler cap analogs. This feature classifies it as an Anti-Reverse Cap Analog (ARCA).

-

5'-5' Triphosphate Bridge: This linkage connects the 7-methylguanosine to the first transcribed nucleotide. This inverted linkage is a hallmark of the mRNA cap structure and is essential for its function.

-

2'-O-methylated Adenosine monophosphate Guanosine (AmpG): This dinucleotide represents the first two nucleotides of the transcribed RNA. The 2'-O-methylation on the adenosine residue is what defines the Cap1 structure. This modification is critical for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding an unwanted immune response. The terminal guanosine provides the correct initiation sequence for many RNA polymerases.

A variation of this cap analog incorporates a Locked Nucleic Acid (LNA) moiety, which further enhances its properties by inducing a conformationally restricted state, potentially leading to increased binding affinity for cap-binding proteins and improved translational efficiency.[3][4]

Function and Mechanism of Action

The primary function of this compound is to be co-transcriptionally incorporated at the 5' end of synthetic mRNA to generate a functional Cap1 structure. This cap structure imparts several critical properties to the mRNA molecule:

-

Enhanced Translational Efficiency: The 7-methylguanosine cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E). This binding event is the rate-limiting step in cap-dependent translation initiation. eIF4E, as part of the eIF4F complex, recruits the 40S ribosomal subunit to the mRNA, which then scans for the start codon to begin protein synthesis. The optimized structure of trinucleotide cap analogs like this compound leads to higher binding affinity for eIF4E compared to simpler analogs, resulting in more efficient translation.[5]

-

Increased mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases in the cytoplasm, thereby increasing its half-life and allowing for a longer duration of protein production.

-

Evasion of the Innate Immune System: The 2'-O-methylation on the first nucleotide (the Cap1 structure) is a key determinant for the host's innate immune system to distinguish its own mRNA ("self") from foreign RNA ("non-self"), such as viral RNA. Uncapped or improperly capped RNAs can be recognized by pattern recognition receptors like RIG-I and MDA5, triggering an inflammatory response that can lead to the degradation of the mRNA and a reduction in protein expression. The Cap1 structure generated by this compound helps the synthetic mRNA to evade this immune surveillance.

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which the 5' cap structure plays a crucial role.

References

The Role of 3'Ome-m7GpppAmpG in Enhancing Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational efficiency. Synthetic cap analogs are widely utilized in the production of therapeutic mRNAs to enhance their protein expression capabilities. Among these, 3'Ome-m7GpppAmpG, a trinucleotide cap analog, has demonstrated significant promise in augmenting translation initiation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Significance of the mRNA Cap

Eukaryotic mRNA molecules are characterized by a 7-methylguanosine (m7G) cap structure at their 5' end, which is linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap structure is fundamental for several cellular processes, including pre-mRNA splicing, nuclear export, and, most critically, the initiation of translation.[1] The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2] The binding of eIF4E to the mRNA cap is a rate-limiting step in cap-dependent translation initiation, triggering the recruitment of the 40S ribosomal subunit to the mRNA.[3]

This compound: An Anti-Reverse Cap Analog (ARCA)

This compound is a synthetic trinucleotide cap analog designed to improve the efficiency of in vitro mRNA synthesis and subsequent protein translation. Its key feature is a methyl group at the 3'-hydroxyl position of the 7-methylguanosine. This modification classifies it as an Anti-Reverse Cap Analog (ARCA).[4] During in vitro transcription, standard cap analogs can be incorporated in either the correct (m7GpppN...) or reverse (GpppNm7...) orientation. The reverse orientation is not recognized by the translation machinery, leading to a significant reduction in the yield of functional mRNA. The 3'-O-methylation in this compound blocks the 3'-hydroxyl group of the m7G, preventing its incorrect incorporation by RNA polymerase and ensuring that nearly all capped mRNAs are translatable.[4]

Mechanism of Enhanced Translation Initiation

The primary mechanism by which this compound enhances translation initiation is by increasing the population of correctly capped mRNA molecules available for translation. By preventing reverse incorporation, a higher percentage of the synthesized mRNA can be efficiently recognized and bound by the eIF4E subunit of the eIF4F complex. This leads to more efficient recruitment of the translational machinery and a subsequent increase in protein synthesis.

While the 3'-O-methyl group's primary role is steric hindrance to prevent reverse incorporation, the overall structure of the trinucleotide cap analog may also influence the stability of the eIF4E-cap interaction, although specific structural data on this interaction is limited. The interaction of eIF4E with the m7G cap is a well-characterized stacking of the methylated guanine base between two tryptophan residues in the cap-binding pocket of the protein.

Quantitative Data: A Comparative Analysis

The efficacy of different cap analogs can be quantified by measuring their capping efficiency, binding affinity to eIF4E, and the resulting translational efficiency of the capped mRNA. The following tables summarize available data comparing this compound (often referred to in literature and commercial products as CleanCap® Reagent AG (3' OMe)) with other common cap analogs.

Table 1: Capping Efficiency of Various Cap Analogs

| Cap Analog | Capping Efficiency (%) | Reference(s) |

| m7GpppG (Standard) | ~70% | |

| ARCA (m2 7,3'-OGpppG) | 70-80% | |

| This compound | >95% | |

| m7GpppAmpG | 90% |

Table 2: Comparative Translational Efficiency of Luciferase mRNA with Different Cap Analogs

| Cap Analog | Relative Luciferase Expression (in vivo) | Reference(s) |

| ARCA (Cap0) | Significantly lower than CleanCap analogs | |

| CleanCap® Reagent AG (Cap1) | Significantly higher than ARCA | |

| CleanCap® Reagent AG (3' OMe) (Cap1) | Highest and most sustained expression |

Experimental Protocols

Co-transcriptional Capping of mRNA with this compound

This protocol outlines the synthesis of capped mRNA in a single in vitro transcription (IVT) reaction.

Materials:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence

-

This compound (e.g., CleanCap® Reagent AG (3' OMe))

-

ATP, CTP, GTP, UTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (optional)

-

RNA purification kit (e.g., LiCl precipitation or column-based)

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to final volume

-

Transcription Buffer (to 1X)

-

ATP, CTP, GTP, UTP (final concentration of each will vary depending on the kit, e.g., 5mM)

-

This compound (as per manufacturer's recommendation)

-

Linearized DNA template (e.g., 1 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add DNase I and incubate for 15-30 minutes at 37°C.

-

Purify the mRNA using a suitable RNA purification method.

-

Assess the quality and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.

In Vitro Translation Assay using Luciferase Reporter

This protocol describes a method to quantify the translational efficiency of capped mRNA in a cell-free system or by transfection into cells.

Materials:

-

Capped luciferase reporter mRNA (synthesized as described in 5.1)

-

Rabbit Reticulocyte Lysate or cell culture system (e.g., HEK293 cells)

-

Luciferase Assay Reagent

-

Luminometer

-

Transfection reagent (for cell-based assays)

Procedure (Cell-based assay):

-

Seed cells in a multi-well plate to achieve optimal confluency for transfection.

-

Transfect the cells with a standardized amount of the capped luciferase mRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for a defined period (e.g., 6, 12, 24 hours) to allow for mRNA translation.

-

Wash the cells with PBS and then lyse them using a lysis buffer.

-

Centrifuge the cell lysate to pellet debris.

-

Add a specific volume of the cell lysate supernatant to a luminometer plate.

-

Add the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

Visualizing the Molecular Processes

Signaling Pathway of Cap-Dependent Translation Initiation

Caption: Cap-dependent translation initiation pathway.

Experimental Workflow for mRNA Synthesis and Translation Analysis

Caption: Workflow for mRNA synthesis and translation analysis.

Conclusion

The this compound cap analog represents a significant advancement in the field of mRNA therapeutics. Its primary mechanism of action, the prevention of reverse cap incorporation, leads to a homogenous population of translationally competent mRNA molecules. This results in substantially higher protein expression compared to traditional cap analogs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and developers aiming to optimize their mRNA-based platforms. Further structural studies on the interaction between eIF4E and this specific cap analog could provide deeper insights into the nuances of its enhanced function.

References

- 1. eIF4F-like complexes formed by cap-binding homolog TbEIF4E5 with TbEIF4G1 or TbEIF4G2 are implicated in post-transcriptional regulation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cap-dependent eukaryotic initiation factor-mRNA interactions probed by cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cap for every occasion: alternative eIF4F complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

The Cornerstone of Stability: An In-depth Technical Guide to the Role of the Cap 1 Structure in mRNA

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mRNA-based therapeutics and vaccines, the stability and translational efficiency of the messenger RNA molecule are paramount. Every structural element of the mRNA is meticulously engineered to optimize its performance within the cellular environment. Among these, the 5' cap structure, and specifically the Cap 1 modification, plays a pivotal role in ensuring the longevity and productivity of the mRNA molecule. This technical guide provides a comprehensive overview of the Cap 1 structure, its critical function in mRNA stability, and its interplay with the innate immune system.

The Architecture of the 5' Cap: From Cap 0 to Cap 1

Eukaryotic and viral mRNAs possess a unique 5'-end modification known as the cap. The fundamental cap structure, termed "Cap 0," consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the mRNA chain via an inverted 5'-to-5' triphosphate bridge.[1] This initial modification is essential for protecting the mRNA from degradation by 5' exonucleases, facilitating its export from the nucleus, and promoting the initiation of translation.[2]

The Cap 1 structure is a further modification of Cap 0, characterized by the addition of a methyl group at the 2'-hydroxyl (2'-O) position of the ribose of the first nucleotide.[3] This 2'-O-methylation is a critical step in marking the mRNA as "self" within higher eukaryotes, a distinction that has profound implications for its stability and interaction with the host's innate immune system.[][5] The enzymatic conversion of Cap 0 to Cap 1 is a key event in the maturation of many eukaryotic mRNAs.

The Enzymatic Machinery of Cap 1 Formation

The synthesis of the Cap 1 structure is a multi-step enzymatic process. Following the initial capping of the pre-mRNA to form the Cap 0 structure, a dedicated enzyme, mRNA Cap 2'-O-methyltransferase (CMTr1) , catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the first nucleotide. This reaction completes the formation of the Cap 1 structure.

For in vitro synthesis of Cap 1 mRNA, a common strategy involves a two-step enzymatic approach. First, a capping enzyme, such as the Vaccinia Capping Enzyme (VCE), is used to add the Cap 0 structure. Subsequently, a 2'-O-methyltransferase is added to convert the Cap 0 to Cap 1. Alternatively, co-transcriptional capping methods using cap analogs that already contain the 2'-O-methylation are available, streamlining the production of Cap 1 mRNA.

The Critical Role of Cap 1 in Enhancing mRNA Stability

The 2'-O-methylation of the Cap 1 structure significantly enhances the stability of mRNA by protecting it from specific cellular degradation pathways. Research indicates that Cap 1 mRNA demonstrates greater stability compared to Cap 0 mRNA. This increased stability is primarily attributed to its resistance to decapping enzymes.

One key player in this process is the Decapping Exoribonuclease DXO , a quality control enzyme that targets and degrades incompletely capped or aberrantly capped RNAs. Studies have shown that DXO can efficiently decap and degrade mRNAs with a Cap 0 structure, while its activity is significantly inhibited on mRNAs possessing a Cap 1 structure. The 2'-O-methyl group on the first nucleotide acts as a steric hindrance, preventing DXO from accessing and hydrolyzing the 5' cap. This protective mechanism ensures that mature, fully processed mRNAs are spared from premature degradation, thereby increasing their half-life within the cell.

Quantitative Impact of Cap 1 on mRNA Stability and Translation

While the qualitative benefits of the Cap 1 structure are well-established, quantitative data underscores its importance in practical applications.

| Parameter | Cap 0 mRNA | Cap 1 mRNA | Fold Change (Cap 1 vs. Cap 0) | Reference |

| Relative Protein Production (A549 cells) | Normalized to 1 | ~1.5x | 1.5 | |

| Relative Protein Production (JAWS II cells) | Normalized to 1 | ~3x | 3 | |

| Relative Translational Efficiency (in vitro) | 1.0 | 1.1 - 1.3 | 1.1 - 1.3 |

Note: The exact fold-change in stability and translational efficiency can vary depending on the specific mRNA sequence, the cell type used for expression, and the experimental conditions.

Cap 1 and the Innate Immune System: Evading Detection

The innate immune system has evolved mechanisms to recognize and respond to foreign RNA, such as that from invading viruses. A key feature that distinguishes "non-self" viral RNA from "self" host RNA is often the structure of the 5' cap. Many viral RNAs lack the 2'-O-methylation found in the Cap 1 structure of host mRNAs.

Cellular pattern recognition receptors (PRRs) are responsible for detecting these differences. One such family of proteins is the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs) . IFIT1, in particular, can bind to mRNAs with a Cap 0 structure and inhibit their translation, effectively shutting down the production of viral proteins. The absence of the 2'-O-methyl group on the first nucleotide of the mRNA is a key recognition signal for IFIT1.

By possessing a Cap 1 structure, cellular mRNAs and well-designed therapeutic mRNAs can evade recognition by IFIT1 and other innate immune sensors. This allows for sustained protein expression without triggering an unwanted inflammatory response, which is a critical consideration in the development of mRNA-based drugs and vaccines.

Experimental Protocols for Studying the Cap 1 Structure

In Vitro Transcription of Capped mRNA

Objective: To synthesize mRNA with either a Cap 0 or Cap 1 structure in vitro.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the gene of interest.

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

For Cap 0: m7G(5')ppp(5')G cap analog (e.g., ARCA)

-

For Cap 1 (enzymatic): Vaccinia Capping Enzyme, S-adenosylmethionine (SAM), and mRNA Cap 2'-O-Methyltransferase

-

For Cap 1 (co-transcriptional): Cap 1 analog (e.g., CleanCap®)

-

Transcription buffer

-

DNase I (RNase-free)

-

RNA purification kit (e.g., spin column-based)

-

Nuclease-free water

Protocol (Post-transcriptional Capping for Cap 1):

-

In Vitro Transcription (IVT):

-

Assemble the IVT reaction on ice by adding the following components in order: nuclease-free water, transcription buffer, NTPs, linearized DNA template, and T7 RNA Polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purify the uncapped mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

-

-

Enzymatic Capping (Cap 0 formation):

-

In a new tube, combine the purified uncapped mRNA, capping buffer, GTP, SAM, and Vaccinia Capping Enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

-

2'-O-Methylation (Cap 1 formation):

-

To the Cap 0 reaction, add mRNA Cap 2'-O-Methyltransferase.

-

Incubate at 37°C for an additional 30-60 minutes.

-

Purify the capped mRNA using an RNA purification kit.

-

Analysis of mRNA Cap Structure by LC-MS

Objective: To identify and quantify the capping efficiency and the type of cap structure (Cap 0 vs. Cap 1) on an mRNA sample.

Materials:

-

Purified mRNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS system with a suitable column (e.g., C18)

-

Mobile phases for reverse-phase chromatography

-

Cap standards (Cap 0 and Cap 1 dinucleotides)

Protocol:

-

Enzymatic Digestion:

-

Digest the purified mRNA sample with Nuclease P1 to release the cap dinucleotide and nucleotide monophosphates.

-

Treat the digestion products with alkaline phosphatase to remove the 5'-phosphate from the nucleotide monophosphates, reducing sample complexity.

-

-

LC-MS Analysis:

-

Inject the digested sample onto the LC-MS system.

-

Separate the components using a reverse-phase gradient.

-

Detect the cap structures using mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratios of the expected cap dinucleotides.

-

Identify and quantify the Cap 0 and Cap 1 structures by comparing their retention times and mass spectra to those of the known standards.

-

Measurement of mRNA Stability using a Transcriptional Inhibitor

Objective: To determine the half-life of Cap 0 and Cap 1 mRNAs in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cap 0 and Cap 1 versions of the mRNA to be tested

-

Transfection reagent

-

Actinomycin D (or another transcriptional inhibitor)

-

Cell culture medium and supplements

-

RNA extraction kit

-

RT-qPCR reagents (reverse transcriptase, primers, SYBR Green master mix)

Protocol:

-

Cell Culture and Transfection:

-

Plate the mammalian cells in a multi-well plate and allow them to adhere.

-

Transfect the cells with either the Cap 0 or Cap 1 mRNA using a suitable transfection reagent.

-

-

Transcriptional Inhibition and Time Course:

-

After a set period of time to allow for mRNA expression (e.g., 6-24 hours), add Actinomycin D to the cell culture medium to a final concentration that effectively inhibits transcription (e.g., 5 µg/mL). This is time point zero (t=0).

-

Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours).

-

-

RNA Extraction and RT-qPCR:

-

At each time point, lyse the cells and extract total RNA using an RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Quantify the amount of the specific mRNA at each time point using qPCR with gene-specific primers.

-

-

Data Analysis:

-

Normalize the mRNA levels at each time point to the level at t=0.

-

Plot the percentage of remaining mRNA versus time.

-

Calculate the mRNA half-life by fitting the data to a one-phase decay curve.

-

Conclusion

The Cap 1 structure is far more than a simple modification of the 5' end of an mRNA molecule. It is a sophisticated molecular signature that profoundly influences mRNA stability, translational efficiency, and the ability of the mRNA to function within the complex cellular environment without triggering an adverse immune reaction. For researchers and developers in the field of mRNA therapeutics, a thorough understanding and precise implementation of the Cap 1 structure are essential for the design of safe and effective next-generation medicines. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the investigation and application of this critical element of mRNA biology.

References

- 1. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational experiment design for sequencing-based RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap modulates protein expression in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3’Ome-m7GpppAmpG: A Novel Trinucleotide Cap Analogue for Enhanced mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The burgeoning field of messenger RNA (mRNA) therapeutics demands robust and efficient methods for producing highly stable and translatable mRNA molecules. The 5' cap structure is a critical determinant of mRNA fate, influencing translation initiation, stability, and innate immune evasion. This technical guide provides a comprehensive overview of a novel trinucleotide cap analogue, 3'Ome-m7GpppAmpG, which incorporates a Locked Nucleic Acid (LNA) moiety to significantly enhance mRNA performance. We delve into its discovery, chemical synthesis, and biological applications, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document serves as a vital resource for researchers and developers seeking to harness the potential of next-generation mRNA capping technologies.

Introduction: The Critical Role of the 5' Cap in mRNA Function

Eukaryotic mRNA molecules are characterized by a unique 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is fundamental for the lifecycle of an mRNA molecule. It serves as the binding site for the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which is essential for recruiting the ribosome and initiating protein synthesis. Furthermore, the cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability and translational half-life.

In the context of in vitro transcribed (IVT) mRNA for therapeutic use, proper capping is paramount. Inefficiently capped or uncapped mRNAs are not only poorly translated but can also be recognized as foreign by the innate immune system, leading to undesirable inflammatory responses. Specifically, the RIG-I-like receptors (RLRs), such as RIG-I, can detect 5'-triphosphate RNA, triggering a signaling cascade that results in the production of type I interferons. To circumvent this, synthetic cap analogues are incorporated during IVT to mimic the natural cap structure. Additionally, methylation at the 2'-O position of the first and second nucleotides (Cap 1 and Cap 2 structures) is crucial for evading recognition by interferon-induced proteins with tetratricopeptide repeats (IFITs), further reducing immunogenicity.[1]

Discovery and Development of this compound (m7(LNA)G(5')ppp(5')AmpG)

Recognizing the need for cap analogues with superior biological properties, Senthilvelan and colleagues developed a novel trinucleotide cap analogue incorporating a Locked Nucleic Acid (LNA) moiety.[2] LNA is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity enhances binding affinity and stability. The developed molecule, m7(LNA)G(5')ppp(5')AmpG, represents a significant advancement in cap analogue technology.

The rationale behind this design was to create a cap analogue that not only promotes efficient co-transcriptional incorporation but also enhances the translational efficiency of the resulting mRNA. The trinucleotide structure, which generates a Cap 1 structure directly during transcription, is advantageous over dinucleotide analogues which require a separate enzymatic step to achieve the 2'-O methylation necessary for immune evasion.[3]

Quantitative Performance Data

The performance of m7(LNA)G(5')ppp(5')AmpG has been quantitatively evaluated and compared to standard cap analogues. The key performance indicators are capping efficiency and translational efficiency.

| Parameter | m7(LNA)G(5')ppp(5')AmpG | Standard Trinucleotide Cap (m7GpppAmpG) | Anti-Reverse Cap Analogue (ARCA) | Reference |

| Capping Efficiency | 53% | Not Reported | Not Reported | [4] |

| Translational Efficiency | ~5-fold higher | 1-fold (baseline) | ~2-fold higher | [2] |

Table 1: Comparative performance of m7(LNA)G(5')ppp(5')AmpG and standard cap analogues. Translational efficiency is relative to the standard trinucleotide cap.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and evaluation of mRNA capped with this compound.

Chemical Synthesis of m7(LNA)G(5')ppp(5')AmpG

The synthesis of the LNA-containing trinucleotide cap analogue is a multi-step process involving the preparation of key intermediates. A summary of the synthetic scheme is provided below, based on the work of Senthilvelan et al. (2021).

Key Intermediates:

-

pAmpG dinucleotide: Synthesized in three steps using the phosphoramidite method.

-

m7(LNA)ImGDP: Prepared from an LNA-guanosine precursor.

Final Coupling Reaction:

The pAmpG dinucleotide is coupled with m7(LNA)ImGDP in the presence of a zinc chloride catalyst in dimethylformamide (DMF) to yield the final product, m7(LNA)G(5')ppp(5')AmpG. The product is purified by HPLC to >99% purity.

In Vitro Transcription with Co-transcriptional Capping

This protocol describes the synthesis of capped mRNA using the trinucleotide cap analogue in a standard T7 RNA polymerase-based in vitro transcription reaction.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, CTP, UTP solution

-

GTP solution

-

This compound solution

-

Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 1 mM DTT, 2 mM spermidine)

-

RNase Inhibitor

-

DNase I

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

Transcription buffer (10X) - 2 µL

-

ATP, CTP, UTP mix (25 mM each) - 2 µL

-

GTP (25 mM) - 0.5 µL

-

This compound (25 mM) - 4 µL (maintains a 4:1 cap analog to GTP ratio)

-

Linearized DNA template (1 µg) - X µL

-

RNase Inhibitor - 1 µL

-

T7 RNA Polymerase - 2 µL

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate for 15 minutes at 37°C.

-

Purify the mRNA using a suitable method (e.g., LiCl precipitation or a column-based purification kit).

-

Quantify the mRNA concentration using a spectrophotometer and verify its integrity by denaturing agarose gel electrophoresis.

Capping Efficiency Assay

The capping efficiency can be determined using methods such as RNase H digestion followed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Principle:

A biotinylated DNA probe complementary to the 5' end of the mRNA is hybridized to the transcript. RNase H, which specifically cleaves the RNA strand of an RNA:DNA hybrid, is used to release a short 5'-terminal fragment. This fragment is then captured using streptavidin beads and analyzed by LC-MS to identify and quantify the capped and uncapped species.

Procedure Outline:

-

Hybridize the IVT mRNA with a 5'-biotinylated DNA probe.

-

Digest the hybrid with RNase H.

-

Capture the 5' fragment using streptavidin-coated magnetic beads.

-

Elute the fragment and analyze by LC-MS.

-

Calculate the capping efficiency as the ratio of the peak area of the capped fragment to the sum of the peak areas of both capped and uncapped fragments.

In Vitro Translation Assay (Luciferase Reporter)

This assay measures the translational efficiency of the capped mRNA in a cell-free system or in cultured cells.

Materials:

-

Capped luciferase reporter mRNA

-

Rabbit reticulocyte lysate or suitable cell line (e.g., JAWSII dendritic cells)

-

Transfection reagent (for cell-based assays)

-

Luciferase assay reagent

-

Luminometer

Procedure (Cell-based):

-

Plate cells in a 96-well plate and grow to the desired confluency.

-

Transfect the cells with a standardized amount of the capped luciferase mRNA using a suitable transfection reagent.

-

Incubate for a defined period (e.g., 24 hours) to allow for translation.

-

Lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Compare the luminescence values of cells transfected with mRNA capped with this compound to those transfected with mRNA capped with control analogues.

Signaling Pathways and Molecular Interactions

Translation Initiation

The primary mechanism by which this compound enhances translation is through its efficient recognition by the eIF4E subunit of the eIF4F complex. The LNA modification is thought to pre-organize the cap structure in a conformation that is favorable for binding to the cap-binding pocket of eIF4E, thereby promoting the assembly of the translation initiation complex and ribosome recruitment.

Evasion of Innate Immune Recognition

A key advantage of the trinucleotide cap structure is the co-transcriptional generation of a Cap 1 structure, which includes a 2'-O-methylation on the first transcribed nucleotide (the 'A' in AmpG). This modification is crucial for discriminating "self" from "non-self" RNA and avoiding activation of the innate immune system.

RIG-I Signaling: Uncapped 5'-triphosphate RNA is a potent activator of the pattern recognition receptor RIG-I. The presence of the m7G cap can already interfere with RIG-I binding, and the additional 2'-O-methylation further reduces the affinity of RIG-I for the RNA, preventing the initiation of an antiviral interferon response.

IFIT1 Recognition: The IFIT family of proteins, particularly IFIT1, directly binds to the 5' end of mRNAs that lack 2'-O-methylation (Cap 0). This binding sequesters the mRNA and inhibits its translation. By producing a Cap 1 structure, this compound ensures that the resulting mRNA is not targeted by IFIT1, thereby allowing for efficient and sustained protein expression.

Conclusion and Future Directions

The development of the this compound trinucleotide cap analogue represents a significant step forward in the optimization of mRNA for therapeutic applications. Its ability to be co-transcriptionally incorporated to produce a Cap 1 structure, coupled with a five-fold increase in translational efficiency, makes it a highly attractive option for the development of mRNA vaccines and protein replacement therapies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to implement this technology in their own workflows.

Future research will likely focus on further refining the chemical structure of cap analogues to achieve even higher capping and translational efficiencies, as well as exploring their application in a wider range of therapeutic areas. The continued development of such advanced molecular tools will be critical to unlocking the full potential of mRNA as a transformative therapeutic modality.

References

- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

An In-Depth Technical Guide to Trinucleotide Cap Analogs in mRNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of messenger RNA (mRNA) has been unlocked by critical advancements in its in vitro synthesis, particularly in the engineering of the 5' cap structure. This essential modification governs mRNA stability, translational efficiency, and the host immune response. Trinucleotide cap analogs have emerged as a superior method for co-transcriptional capping, offering significant advantages over traditional enzymatic and dinucleotide analog methods. This technical guide provides a comprehensive overview of trinucleotide cap analogs, their mechanism of action, and their impact on mRNA quality and function. We present a comparative analysis of different capping strategies, detailed experimental protocols for mRNA synthesis and characterization, and visual representations of key biological and experimental workflows to empower researchers in the development of high-quality mRNA for therapeutic and research applications.

Introduction: The Critical Role of the 5' Cap in mRNA Function

Eukaryotic mRNAs possess a unique 5' cap structure, a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. This cap structure is fundamental for the lifecycle of an mRNA molecule, serving several key functions:

-

Protection from Degradation: The 5' cap shields the mRNA from exonucleolytic degradation, thereby increasing its stability within the cellular environment.[1]

-

Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to initiate protein synthesis.

-

Immune Evasion: In higher eukaryotes, the cap structure is further modified by methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide, forming Cap1 and Cap2 structures, respectively. These modifications help the cell distinguish its own mRNA from foreign RNA, thus preventing the activation of innate immune responses.[2][3]

For synthetic mRNA to be effective as a therapeutic or research tool, it must mimic this natural cap structure. In vitro transcription (IVT) methods have evolved to incorporate this vital modification, with co-transcriptional capping using cap analogs becoming a widely adopted strategy.

Trinucleotide Cap Analogs: A Superior Co-Transcriptional Capping Strategy

Trinucleotide cap analogs, such as CleanCap® AG, represent a significant advancement in co-transcriptional capping technology.[4] Unlike traditional dinucleotide cap analogs like the Anti-Reverse Cap Analog (ARCA), trinucleotide analogs are composed of the m7G cap structure followed by the first two nucleotides of the transcript.

Mechanism of Action

During in vitro transcription, the T7 RNA polymerase initiates transcription by recognizing a specific promoter sequence on the DNA template. Trinucleotide cap analogs are designed to be efficiently incorporated as the first three bases of the nascent mRNA transcript. For instance, the CleanCap® AG analog requires the transcription initiation site to begin with an "AG" sequence.[5] The polymerase then extends the RNA chain from this trinucleotide primer, resulting in a high proportion of capped mRNA molecules with a natural Cap1 structure in a single reaction.

Advantages Over Traditional Capping Methods

Trinucleotide cap analogs offer several distinct advantages over older methods like ARCA and post-transcriptional enzymatic capping:

-

High Capping Efficiency: Trinucleotide analogs consistently achieve capping efficiencies of over 95%, significantly higher than the approximately 60-80% efficiency of ARCA.

-

Single-Step Reaction: They produce a Cap1 structure directly during the IVT reaction, eliminating the need for a separate enzymatic capping step, which simplifies the workflow and reduces the risk of RNA degradation.

-

Higher mRNA Yield: Because they do not compete with GTP for initiation in the same way as dinucleotide analogs, IVT reactions with trinucleotide analogs can be performed with optimal GTP concentrations, leading to higher mRNA yields.

-

Reduced Immunogenicity: The direct formation of a Cap1 structure helps the synthetic mRNA evade recognition by the innate immune system, reducing unwanted inflammatory responses.

Data Presentation: A Comparative Analysis of Capping Strategies

The choice of capping method has a profound impact on the quality and performance of the resulting mRNA. The following tables summarize the key quantitative differences between trinucleotide cap analogs, ARCA, and enzymatic capping.

| Parameter | Trinucleotide Analog (e.g., CleanCap® AG) | ARCA (Anti-Reverse Cap Analog) | Enzymatic Capping | Reference |

| Capping Efficiency | >95% | ~60-80% | ~100% (variable) | |

| Cap Structure | Cap1 | Cap0 | Cap0 or Cap1 (requires additional enzyme) | |

| Workflow | Single-step (co-transcriptional) | Single-step (co-transcriptional) | Multi-step (post-transcriptional) | |

| mRNA Yield | High | Moderate (requires suboptimal GTP concentration) | High (from IVT, but potential loss in subsequent steps) | |

| Immunogenicity | Low | Higher (due to Cap0 structure) | Low (if Cap1 is generated) | |

| Table 1: Comparison of mRNA Capping Methodologies. |

| Performance Metric | Trinucleotide Capped mRNA | ARCA Capped mRNA | Reference |

| In Vivo Protein Expression (Luciferase Reporter) | Significantly higher and more sustained expression | Lower and more transient expression | |

| mRNA Stability | Enhanced due to efficient capping and Cap1 structure | Lower due to incomplete capping and Cap0 structure | |

| Table 2: Performance Comparison of mRNA Capped with Trinucleotide vs. ARCA Analogs. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of mRNA using trinucleotide cap analogs.

In Vitro Transcription with CleanCap® AG

This protocol describes the co-transcriptional capping of mRNA using CleanCap® AG reagent.

Materials:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence

-

CleanCap® AG reagent

-

ATP, CTP, GTP, UTP solutions (100 mM)

-

T7 RNA Polymerase

-

10X Transcription Buffer

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

-

In a nuclease-free tube, assemble the reaction at room temperature in the following order:

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| CleanCap® AG (100 mM) | 0.8 µL | 4 mM |

| ATP (100 mM) | 1 µL | 5 mM |

| CTP (100 mM) | 1 µL | 5 mM |

| GTP (100 mM) | 1 µL | 5 mM |

| UTP (100 mM) | 1 µL | 5 mM |

| Linearized DNA Template | X µL | 50-100 ng/µL |

| RNase Inhibitor | 1 µL | - |

| T7 RNA Polymerase | 2 µL | - |

-

Mix the components thoroughly by gentle pipetting.

-

Incubate the reaction at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the mRNA concentration and assess its integrity using gel electrophoresis or capillary electrophoresis.

Analysis of Capping Efficiency using RNase H and LC-MS

This protocol provides a method to determine the percentage of capped mRNA in a sample.

Materials:

-

Purified mRNA sample

-

Biotinylated DNA probe complementary to the 5' end of the mRNA

-

RNase H

-

10X RNase H Reaction Buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Nuclease-free water

-

LC-MS system

Procedure:

-

Anneal the biotinylated DNA probe to the mRNA by mixing the two in RNase H reaction buffer and heating to 65°C for 5 minutes, followed by slow cooling to room temperature.

-

Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes. This will cleave the mRNA at the DNA-RNA hybrid region, releasing a short 5' fragment.

-

Add streptavidin-coated magnetic beads to the reaction and incubate to capture the biotinylated probe along with the annealed 5' mRNA fragment.

-

Wash the beads to remove uncapped mRNA and other reaction components.

-

Elute the 5' mRNA fragments from the beads.

-

Analyze the eluted fragments by LC-MS to identify and quantify the capped and uncapped species based on their mass-to-charge ratio.

-

Calculate the capping efficiency as: (Area of capped fragment) / (Area of capped fragment + Area of uncapped fragment) * 100%.

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the translational activity of a synthesized mRNA encoding a luciferase reporter.

Materials:

-

Capped luciferase mRNA

-

Mammalian cells in culture

-

Transfection reagent

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed mammalian cells in a multi-well plate and grow to the desired confluency.

-

Prepare the transfection complexes by mixing the luciferase mRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the transfection complexes to the cells and incubate for the desired time (e.g., 6, 12, 24 hours).

-

Lyse the cells using a lysis buffer compatible with the luciferase assay.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein produced, and thus reflects the translation efficiency of the mRNA.

Signaling Pathways in mRNA Translation Initiation

The 5' cap is the key recognition site for the initiation of translation. The following diagram illustrates the simplified signaling pathway leading to cap-dependent translation initiation.

Conclusion

Trinucleotide cap analogs have revolutionized the synthesis of high-quality mRNA for a wide range of applications, from vaccines to gene therapies. Their ability to co-transcriptionally generate a natural Cap1 structure with high efficiency offers significant advantages in terms of workflow simplification, mRNA yield, and biological performance. By providing enhanced stability, increased translational efficiency, and reduced immunogenicity, trinucleotide-capped mRNAs are poised to accelerate the development of the next generation of RNA-based therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this advanced capping technology.

References

A Technical Guide to 3’Ome-m7GpppAmpG: A Trinucleotide Cap Analogue for Enhanced mRNA Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3’Ome-m7GpppAmpG, a novel trinucleotide cap analogue. This molecule is of significant interest in the fields of mRNA-based therapeutics and vaccines due to its ability to enhance translational efficiency. This document outlines its physicochemical characteristics, details the synthetic strategy for its creation, and illustrates its mechanism of action in protein synthesis.

Chemical and Physical Properties

3’Ome-m7GpppAmpG, also known as m7(3'OMeG)(5')ppp(5')(2'OMeA)pG, is a structurally optimized analogue of the natural 5' mRNA cap structure. Its design incorporates specific methylations to ensure proper orientation during transcription and to enhance stability and translational efficiency. The key quantitative properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C33H45N15O24P4 |

| Molecular Weight | 1159.69 g/mol |

| CAS Number | 2089461-55-0 |

| Appearance | Typically a solid at room temperature. |

| Purity | ≥95% by HPLC is commercially available. |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. The compound is stable at room temperature for short periods, such as during shipping. The free form can be unstable, and a stable salt form (ammonium salt) is often recommended.[1] |

| Solubility | Soluble in water and may dissolve in DMSO. |

Synthesis of 3’Ome-m7GpppAmpG

The chemical synthesis of complex trinucleotide cap analogues like 3’Ome-m7GpppAmpG is a challenging multi-step process that requires careful protection and activation of various functional groups. The general strategy involves the synthesis of two key building blocks, a phosphorylated dinucleotide and an activated N7-methylated guanosine diphosphate, followed by their coupling.[2][3]

Experimental Protocol: Synthetic Strategy

While the exact, step-by-step protocol from the original publication by Senthilvelan et al. is proprietary, the established chemical methodology for creating such trinucleotide cap analogs follows a well-defined path.[1][4] The synthesis can be conceptually broken down into three main stages:

-

Synthesis of the Phosphorylated Dinucleotide (pAmpG):

-

This process typically utilizes the phosphoramidite method, a standard in oligonucleotide synthesis.

-

Step 1: Coupling. Commercially available 5'-O-dimethoxytrityl-N-benzoyl-2'-O-methyladenosine 3'-cyanoethyl phosphoramidite is coupled with a protected guanosine derivative, such as N2-isobutyryl-2',3'-isopropylideneguanosine. This reaction is conducted in an anhydrous solvent like acetonitrile in the presence of an activator.

-

Step 2: Oxidation. The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a standard oxidizing agent (e.g., iodine in the presence of water).

-

Step 3: Deprotection. The protecting groups on the nucleobases, the phosphate, and the sugar moieties are removed under specific chemical conditions to yield the final pAmpG dinucleotide. Purification is typically performed using chromatographic techniques like HPLC.

-

-

Preparation of Activated 7-methylguanosine Diphosphate (Im-m7GDP):

-

This precursor is synthesized from a protected guanosine diphosphate.

-

The guanosine diphosphate is first methylated at the N7 position.

-

The resulting m7GDP is then activated, often by reacting it with imidazole in the presence of a coupling agent, to form an imidazolide derivative (Im-m7GDP). This activation makes the terminal phosphate highly susceptible to nucleophilic attack.

-

-

Coupling and Final Deprotection:

-

The final key step is the metal-catalyzed coupling of the two fragments.

-

The phosphorylated dinucleotide (pAmpG) is reacted with the activated 7-methylguanosine diphosphate derivative (Im-m7GDP).

-

This reaction is typically catalyzed by a metal salt, such as zinc chloride, in an anhydrous polar solvent like DMF.

-

The reaction mixture is stirred, allowing the 5'-phosphate of the pAmpG to attack the activated phosphate of Im-m7GDP, forming the 5'-5' triphosphate bridge.

-

Following the coupling reaction, any remaining protecting groups are removed. The final product, 3’Ome-m7GpppAmpG, is purified to a high degree using ion-exchange chromatography and/or preparative reverse-phase HPLC.

-

The following diagram illustrates the general workflow for the synthesis of trinucleotide cap analogs.

Mechanism of Action and Biological Role

The primary function of the 5' cap on eukaryotic mRNA is to facilitate efficient protein translation and protect the mRNA from degradation. 3’Ome-m7GpppAmpG is a synthetic cap analogue that is co-transcriptionally incorporated into mRNA during in vitro transcription (IVT).

During IVT, the cap analogue is added to the reaction mixture along with the four standard nucleotide triphosphates (ATP, CTP, UTP, and GTP) and an RNA polymerase (e.g., T7). The polymerase initiates transcription using the cap analogue as the first substrate, resulting in an mRNA molecule that begins with the cap structure correctly oriented at the 5' end.

Once the capped mRNA is introduced into a cell or an in vitro translation system, the 7-methylguanosine moiety of the cap is recognized and bound by the eukaryotic translation initiation factor 4E (eIF4E). This binding is a critical rate-limiting step in the initiation of translation. The eIF4E-mRNA complex then recruits other initiation factors and the small ribosomal subunit (40S) to the 5' end of the mRNA. This entire complex scans along the mRNA until it reaches the start codon (AUG), at which point the large ribosomal subunit (60S) joins, and protein synthesis begins.

Trinucleotide cap analogues like 3’Ome-m7GpppAmpG have been shown to be superior to older dinucleotide analogues because they lead to higher capping efficiency and ensure that nearly all transcribed mRNA is functional for translation. This results in significantly higher protein yields, a crucial factor in the development of mRNA vaccines and therapeutics.

The diagram below outlines the process from in vitro transcription with the cap analogue to the initiation of protein translation.

References

- 1. Synthesis, Incorporation, and Translation Properties of Threose Nucleic Acid Modified Trinucleotide Cap Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trinucleotide Cap Analogue Bearing a Locked Nucleic Acid Moiety: Synthesis, mRNA Modification, and Translation for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role and Benefits of 3'-O-Methylation in mRNA Cap Analogs: A Technical Guide

Executive Summary: The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, transport, and translation into protein. For the in vitro synthesis of therapeutic or research-grade mRNA, co-transcriptional capping with synthetic cap analogs is a widely used method. However, standard dinucleotide cap analogs can be incorporated in two orientations—one functional (forward) and one non-functional (reverse)—dramatically reducing the yield of active mRNA. The development of Anti-Reverse Cap Analogs (ARCAs), which feature a methyl group at the 3'-O-position of the 7-methylguanosine, has solved this fundamental problem. This 3'-O-methylation sterically blocks the RNA polymerase from initiating transcription in the reverse orientation, ensuring that nearly all capped transcripts are correctly oriented and translationally competent. This technical guide provides an in-depth analysis of the benefits conferred by 3'-O-methylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the 5' mRNA Cap

In eukaryotic cells, the 5' end of messenger RNA (mRNA) is modified with a unique structure known as the "cap".[1] This cap consists of a 7-methylguanosine (m⁷G) nucleotide linked to the first transcribed nucleotide via a 5'-to-5' triphosphate bridge.[2][3] This structure is vital for the lifecycle of an mRNA molecule and performs several key functions:

-

Protection from Degradation: The cap structure shields the mRNA from degradation by 5' exonucleases, thereby increasing its stability and intracellular half-life.[][5]

-

Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is the rate-limiting step for cap-dependent translation, facilitating the recruitment of the ribosomal small subunit to the mRNA to initiate protein synthesis.

-

Nuclear Export: The cap plays a role in the efficient transport of mRNA from the nucleus to the cytoplasm, where translation occurs.

-

Splicing: The cap structure is involved in the proper splicing of pre-mRNA.

Further modifications can exist, such as methylation at the 2'-O position of the first and second nucleotides, giving rise to Cap1 and Cap2 structures, respectively. These modifications are crucial for the host's innate immune system to distinguish its own mRNA from foreign RNA, such as that from viruses.

The Challenge: Reverse Incorporation in Co-transcriptional Capping

The most common method for producing capped mRNA in the lab is through in vitro transcription (IVT), where a DNA template is transcribed by a bacteriophage RNA polymerase, such as T7. Co-transcriptional capping is achieved by including a synthetic dinucleotide cap analog, like m⁷GpppG, in the IVT reaction.

However, a significant issue arises with standard cap analogs. The T7 RNA polymerase can initiate transcription by using the 3'-hydroxyl (3'-OH) group of either guanosine residue in the m⁷GpppG dinucleotide as the initiating nucleophile. This leads to two possible outcomes:

-

Correct "Forward" Incorporation: The polymerase initiates from the 3'-OH of the unmodified guanosine, resulting in a functional, translatable mRNA: m⁷G [5']ppp[5']G pN...

-

Incorrect "Reverse" Incorporation: The polymerase initiates from the 3'-OH of the 7-methylguanosine, resulting in a non-functional, untranslatable mRNA: G [5']ppp[5']m⁷G pN...

Studies have shown that this reverse incorporation can account for up to half of all capping events, meaning a substantial portion of the synthesized mRNA is inactive.

The Solution: 3'-O-Methylation in Anti-Reverse Cap Analogs (ARCA)

To overcome the problem of reverse incorporation, Anti-Reverse Cap Analogs (ARCAs) were developed. The key innovation in ARCA is the methylation of the 3'-hydroxyl group on the 7-methylguanosine ribose, converting it to a 3'-O-methyl (3'-O-Me) group.

This seemingly minor chemical modification has a profound impact. Since the 3'-O-Me group cannot serve as an initiating nucleophile for the RNA polymerase, transcription is blocked from the m⁷G end of the dinucleotide. Consequently, the polymerase is forced to initiate transcription exclusively from the 3'-OH of the unmodified guanosine, ensuring that virtually 100% of the cap analogs are incorporated in the correct, forward orientation. This leads to the production of a homogenous population of translationally active mRNA.

Core Benefits of 3'-O-Methylated Cap Analogs

The enforcement of correct orientation by 3'-O-methylation provides several significant advantages for researchers and drug developers.

Maximized Translational Efficiency

By eliminating the production of reverse-capped, non-translatable mRNA, ARCA significantly increases the overall protein yield from a given amount of transcript. Studies consistently show that mRNA capped with ARCA is translated at least twice as efficiently as mRNA capped with a conventional analog in various systems, including rabbit reticulocyte lysate and cultured cells.

Enhanced Protein Expression and mRNA Half-Life

The higher proportion of functional mRNA molecules leads directly to more robust and prolonged protein expression in vivo. Furthermore, some studies have indicated that ARCA-capped mRNA exhibits a longer half-life within cells, contributing to sustained therapeutic or experimental effects.

Improved Homogeneity and Reliability

Using ARCA results in a highly homogenous population of correctly capped mRNA molecules. This consistency is critical for therapeutic applications, where product purity and predictable performance are paramount. It also improves the reliability and reproducibility of research experiments.

Quantitative Performance Data

The performance benefits of 3'-O-methylated cap analogs have been quantified across numerous studies. The tables below summarize key comparative data.

Table 1: In Vitro Performance of 3'-O-Methylated vs. Standard Cap Analogs

| Cap Analog | Key Modification | % Correct Orientation | Relative Translational Efficiency (vs. m⁷GpppG) | Reference(s) |

|---|---|---|---|---|

| m⁷GpppG | Standard Cap | ~50-60% | 1.0 | |

| m₂7,3'-OGpppG | 3'-O-Methyl (ARCA) | ~100% | 1.8 - 2.2 |

| b⁷m3'-OGp₄G | 3'-O-Methyl , N7-benzyl | ~100% | 2.87 | |

Data compiled from studies using in vitro translation systems like rabbit reticulocyte lysate and transfection into cultured cells.

Table 2: In Vivo Luciferase Expression with Different Cap Structures

| Cap Structure | Description | Peak Expression (vs. ARCA) | Duration of Expression | Reference |

|---|---|---|---|---|

| ARCA (Cap0) | Dinucleotide with 3'-O-Me | Baseline | Shorter |

| CleanCap® AG (3' OMe) | Trinucleotide with 3'-O-Me | Significantly Higher | Longer | |

This table highlights that the foundational 3'-O-Me modification is now integrated into more advanced trinucleotide cap structures to further enhance in vivo performance.

Key Experimental Methodologies

Protocol: Co-transcriptional Capping of mRNA using ARCA

This protocol describes a typical in vitro transcription reaction to synthesize mRNA with a 3'-O-methylated cap analog.

-

Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter by restriction enzyme digestion. Purify the linearized DNA.

-

IVT Reaction Assembly: At room temperature, combine the following components in a nuclease-free tube:

-

Nuclease-Free Water

-

Transcription Buffer (e.g., 5X)

-

rNTP solution (ATP, CTP, UTP at a final concentration of ~7.5 mM each)

-

rGTP (at a final concentration of ~1.5 mM)

-

ARCA (e.g., m₂7,3'-OGpppG) (at a final concentration of ~6 mM)

-

Linearized DNA Template (~1 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

Note: A 4:1 ratio of ARCA to GTP is commonly used to maximize capping efficiency.

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

mRNA Purification: Purify the synthesized mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.

-

Quality Control: Assess the mRNA integrity, concentration, and purity via gel electrophoresis and spectrophotometry.

Protocol: In Vitro Translation in Rabbit Reticulocyte Lysate

This protocol is used to assess the translational efficiency of the synthesized mRNA.

-

Lysate Preparation: Thaw a commercially available nuclease-treated rabbit reticulocyte lysate (RRL) on ice.

-

Reaction Setup: In a nuclease-free tube on ice, combine:

-

RRL

-

Amino Acid Mixture (minus methionine if using ³⁵S-methionine for radiolabeling)

-

RNase Inhibitor

-

Synthesized capped mRNA (typically 10-50 ng/µL final concentration)

-

Nuclease-Free Water to the final volume

-

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis: Analyze the protein product. If a reporter like luciferase was translated, measure activity using a luminometer. If radiolabeled, analyze by SDS-PAGE and autoradiography. Calculate relative light units or band intensity and normalize to the amount of input mRNA.

Visualizing the Broader Context

The 3'-O-methylation of cap analogs is a key step in a larger workflow and biological pathway.

References

The Superior Mimicry of 3'Ome-m7GpppAmpG: A Technical Guide to a New Class of mRNA Cap Analogs

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals on the advanced synthetic mRNA cap analog, 3'Ome-m7GpppAmpG. This document details its structural and functional mimicry of natural mRNA caps, offering enhanced translational efficiency and stability for therapeutic and research applications.

In the rapidly advancing field of mRNA therapeutics and vaccines, the engineering of synthetic mRNA with optimal stability and translational efficiency is paramount. A key determinant of these properties is the 5' cap structure. This technical guide provides an in-depth examination of this compound, a trinucleotide cap analog designed to closely mimic the natural Cap-1 structure of eukaryotic mRNA, thereby enhancing protein expression and reducing immunogenicity.

Structural and Functional Mimicry of Natural mRNA Caps

Eukaryotic mRNAs possess a 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge.[1][2] This cap is crucial for mRNA stability, nuclear export, and, most importantly, the initiation of translation.[2] There are three primary forms of natural caps: Cap-0, Cap-1, and Cap-2. The Cap-1 structure, which is predominant in higher eukaryotes, features an additional methylation at the 2'-O position of the first nucleotide. This modification is critical for the mRNA to be recognized as "self" by the innate immune system, thus avoiding an unwanted immune response.[1]

The synthetic cap analog this compound is a trinucleotide that has been engineered to replicate the key features of a natural Cap-1 structure. Its structure consists of a 7-methylguanosine (m7G) with a methyl group at the 3'-O position, linked via a triphosphate bridge to a 2'-O-methylated adenosine (Am), which is then followed by a guanosine (pG).[3]

The two critical modifications in this compound that contribute to its superior mimicry and function are:

-

3'-O-methylation of m7G: This modification serves as an "anti-reverse cap analog" (ARCA). During in vitro transcription, standard cap analogs can be incorporated in the incorrect orientation, leading to non-functional mRNA. The 3'-O-methyl group on the m7G moiety of this compound prevents the RNA polymerase from incorrectly initiating transcription from the m7G nucleotide, ensuring that nearly all synthesized mRNA is correctly capped and translationally active.

-

2'-O-methylation of the first transcribed nucleotide (Adenosine): This modification directly mimics the natural Cap-1 structure. The presence of the 2'-O-methyl group on the adenosine residue is crucial for reducing the immunogenicity of the synthetic mRNA by preventing its recognition by innate immune sensors.

By combining these features, this compound produces a Cap-1 structure co-transcriptionally, streamlining the mRNA manufacturing process and yielding a final product with enhanced stability and translational efficiency.

Quantitative Comparison of Cap Analog Performance

The efficacy of a cap analog is determined by several key parameters, including its binding affinity to the cap-binding protein eIF4E, the efficiency of its incorporation into mRNA during in vitro transcription (capping efficiency), and the resulting translational efficiency of the capped mRNA.

| Cap Analog | Structure | eIF4E Binding Affinity (Kd) | Capping Efficiency | Relative Translational Efficiency | Key Features |

| m7GpppG (Standard Cap) | Dinucleotide (Cap-0) | ~561 nM | ~70% (with high cap:GTP ratio) | Baseline | Prone to reverse incorporation (~50% incorrect); Lower mRNA yield. |

| ARCA (Anti-Reverse Cap Analog) | Dinucleotide (Cap-0) | Similar to m7GpppG | 50-80% | Higher than m7GpppG | Prevents reverse incorporation, but still a Cap-0 structure. |

| m7GpppAmpG | Trinucleotide (Cap-1) | 45.6 nM | ~90% | Significantly higher than ARCA | Produces a Cap-1 structure co-transcriptionally; High capping efficiency. |

| This compound (and similar trinucleotides like CleanCap® AG (3' OMe)) | Trinucleotide (Cap-1) | High affinity (inferred from m7GpppAmpG) | >95% | Highest among listed analogs | Combines ARCA and Cap-1 features; High capping efficiency and mRNA yield; Reduced immunogenicity. |